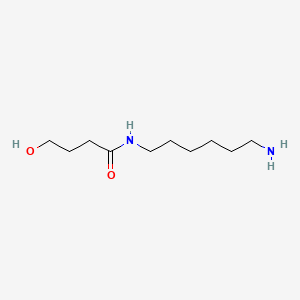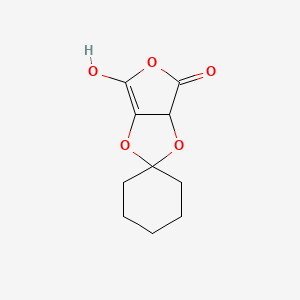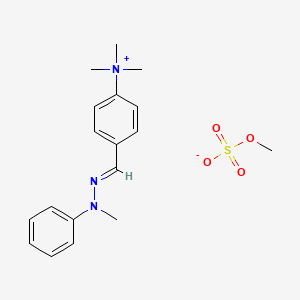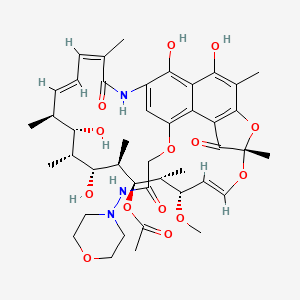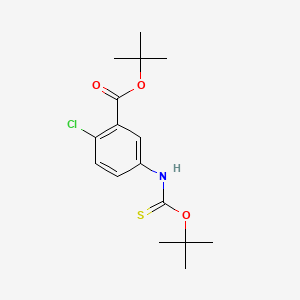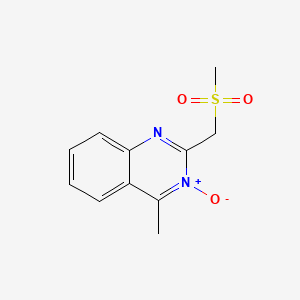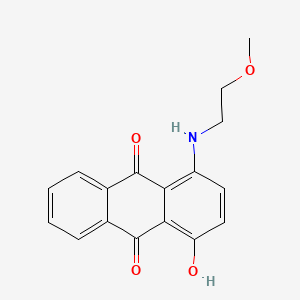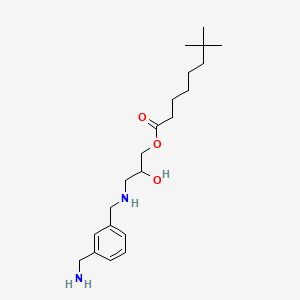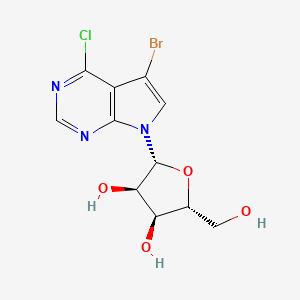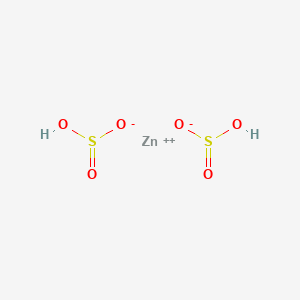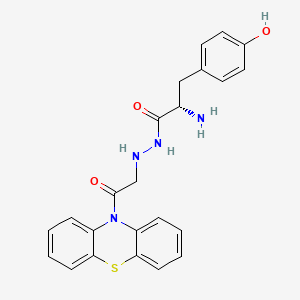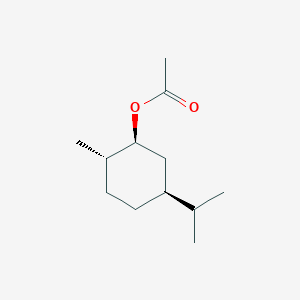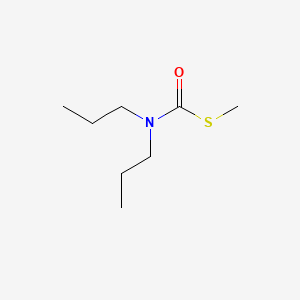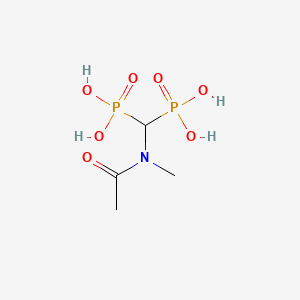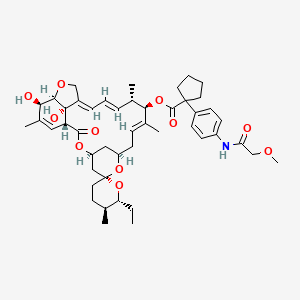
Latidectin A4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Latidectin A4 is a semi-synthetic derivative of milbemycin, a group of 16-membered macrocyclic lactones. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for the treatment of intestinal nematodes and heartworm in pets . This compound is known for its broad-spectrum activity against various parasites and its low toxicity in mammals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Latidectin A4 is synthesized from milbemycin A4, which is produced by the bacterium Streptomyces hygroscopicus . The synthesis involves several steps, including fermentation, extraction, and chemical modification. The fermentation process is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The extracted milbemycin A4 is then chemically modified to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes. The fermentation is typically carried out in bioreactors under controlled conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Latidectin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its chemical modification and functionalization.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antiparasitic activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Latidectin A4 has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones. In biology, it is used to study the mechanisms of action of antiparasitic agents. In medicine, this compound is used in the development of new antiparasitic drugs with improved efficacy and safety profiles . In industry, it is used in the production of veterinary medicines and agrochemical products .
Mecanismo De Acción
Latidectin A4 exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and paralysis of the parasites. The compound specifically targets the glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective and safe for use in mammals .
Comparación Con Compuestos Similares
Latidectin A4 is structurally and chemically related to other milbemycins and avermectins, such as milbemycin A3, milbemycin oxime, and ivermectin . Compared to these compounds, this compound has unique properties, including a broader spectrum of activity and lower toxicity in mammals . Similar compounds include:
- Milbemycin A3
- Milbemycin oxime
- Ivermectin
- Abamectin
- Emamectin
- Doramectin
- Eprinomectin
- Selamectin
This compound stands out due to its enhanced efficacy against a wide range of parasites and its favorable safety profile .
Propiedades
Número CAS |
371918-44-4 |
|---|---|
Fórmula molecular |
C47H63NO11 |
Peso molecular |
818.0 g/mol |
Nombre IUPAC |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C47H63NO11/c1-7-38-28(2)19-22-46(59-38)25-36-24-35(58-46)18-13-30(4)41(57-44(52)45(20-8-9-21-45)32-14-16-34(17-15-32)48-39(49)27-54-6)29(3)11-10-12-33-26-55-42-40(50)31(5)23-37(43(51)56-36)47(33,42)53/h10-17,23,28-29,35-38,40-42,50,53H,7-9,18-22,24-27H2,1-6H3,(H,48,49)/b11-10+,30-13+,33-12+/t28-,29-,35+,36-,37-,38+,40+,41+,42+,46+,47+/m0/s1 |
Clave InChI |
JBDJCZLIWDMZOQ-ZVRYTALLSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)C |
SMILES canónico |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


